molecular formula C7H6BrIO B11831335 4-Bromo-2-iodo-3-methylphenol

4-Bromo-2-iodo-3-methylphenol

Cat. No.: B11831335
M. Wt: 312.93 g/mol
InChI Key: UVVFTMMZDUIYKW-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-3-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-3-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 3-methylphenol. One common method involves the use of bromine and iodine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the phenolic ring .

Industrial Production Methods: Industrial production of halogenated phenols typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-2-iod

Biological Activity

4-Bromo-2-iodo-3-methylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_6BrI_O, with a molecular weight of approximately 312.93 g/mol. The compound features a phenolic ring with bromine and iodine substituents along with a methyl group at the 3-position. This unique arrangement enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and antifungal domains. Its halogenated structure may facilitate interactions with biological macromolecules, leading to various pharmacological effects.

Mechanism of Action:
The compound's mechanism likely involves:

  • Hydrogen Bonding: Facilitating interactions with cellular targets.
  • Halogen Bonding: Enhancing binding affinity to enzymes and receptors.
  • Oxidative Stress Modulation: Influencing cellular pathways related to stress responses.

Antimicrobial and Antifungal Properties

Studies have demonstrated the efficacy of this compound against various pathogens, highlighting its potential as an antimicrobial agent.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of derivatives of 4-bromo compounds, this compound showed significant activity against extended-spectrum resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values indicated robust antibacterial effects, suggesting its potential for therapeutic applications against resistant infections .

Compound Pathogen MIC (µg/mL)
This compoundS. Typhi32
Control (Ampicillin)S. Typhi16

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound Name Structural Features Unique Aspects
4-Iodo-3-methylphenolContains iodine but lacks bromineLess reactive due to absence of bromine
4-Bromo-3-methylphenolContains bromine but lacks iodineSimilar reactivity but different halogen composition
2-Bromo-4-methylphenolDifferent positioning of halogensAlters reactivity patterns compared to 4-bromo compounds
2-Iodo-4-methylphenolSimilar structure but different halogen arrangementUnique reactivity due to iodine positioning

The combination of both bromine and iodine in this compound contributes to its distinctive chemical reactivity and biological activity that is not observed in its analogs .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Methods include:

  • Halogenation Reactions: Introducing bromine and iodine into the phenolic structure.
  • Optimization Techniques: Utilizing microwave-assisted synthesis for enhanced efficiency.

In industrial applications, the compound's unique properties make it suitable for use in pharmaceuticals, particularly in developing antimicrobial agents.

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

4-bromo-2-iodo-3-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3

InChI Key

UVVFTMMZDUIYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)O)Br

Origin of Product

United States

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